molecular formula C8H10BNO4 B1272222 (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid CAS No. 774530-27-7

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid

Cat. No. B1272222
M. Wt: 194.98 g/mol
InChI Key: OLHRJDVIFHDPLZ-UHFFFAOYSA-N
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Description

“(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 380430-55-7 . It is a solid at room temperature . The molecular weight of this compound is 231.44 .


Physical And Chemical Properties Analysis

“(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 231.44 .

Scientific Research Applications

  • Synthesis of Quinolines Derivatives

    • Field : Organic Chemistry
    • Application Summary : “(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride” is a key intermediate for the synthesis of quinolines derivatives .
    • Methods of Application : The synthesis involves a sequence of borylation, oxidation, nitration, esterification, and hydrogenation .
    • Results : This compound is used in the preparation of a wide variety of natural products and biologically active compounds, such as pyrimidoquinolines, imidazoquinolines, thiazoquinolines, and oxazoquinolines derivatives .
  • Palladium-Catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence

    • Field : Organic Chemistry
    • Application Summary : This compound is used as a reagent for tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
    • Methods of Application : The specific procedures for these reactions would depend on the exact experimental setup and the other reactants involved .
    • Results : The outcomes of these reactions would also depend on the specific conditions and reactants .
  • Copper-Mediated Ligandless Aerobic Fluoroalkylation

    • Field : Organic Chemistry
    • Application Summary : This compound is used as a reagent for copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
    • Methods of Application : The specific procedures for these reactions would depend on the exact experimental setup and the other reactants involved .
    • Results : The outcomes of these reactions would also depend on the specific conditions and reactants .
  • One-Pot Ipso-Nitration

    • Field : Organic Chemistry
    • Application Summary : This compound is used as a reagent for one-pot ipso-nitration of arylboronic acids .
    • Methods of Application : The specific procedures for these reactions would depend on the exact experimental setup and the other reactants involved .
    • Results : The outcomes of these reactions would also depend on the specific conditions and reactants .

Safety And Hazards

“(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid” is considered hazardous. It may cause skin and eye irritation . Safety precautions include washing skin after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .

properties

IUPAC Name

(2-amino-4-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,12-13H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHRJDVIFHDPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OC)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372253
Record name (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid

CAS RN

774530-27-7
Record name (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YJ Wu - thieme-connect.com
Pyridopyrimidines are ubiquitous building blocks for medicinal chemistry research, and they have been incorporated into numerous biologically active compounds. For example, pyrido […
Number of citations: 0 www.thieme-connect.com
YAMM Elshaier, AA Aly, MA El-Aziz, HM Fathy… - Molecular Diversity, 2021 - Springer
The quinoline scaffold has become an important construction motif for the development of new drugs. The quinolones and their heteroannulated derivatives have high importance due …
Number of citations: 7 link.springer.com
H Wang, L Liang, Z Guo, H Peng, S Qiao, N Saha… - Iscience, 2020 - cell.com
Cross-coupling reactions between aryl iodide and nucleophiles have been well developed. Iodoniums equipped with a reactive CI(III) bond accelerate cross-coupling reactions of aryl …
Number of citations: 5 www.cell.com
KM Pugh - 2014 - leicester.figshare.com
In 2010 there were an estimated 219 million cases of malaria worldwide, accounting for approximately 0.66 million deaths. With growing resistance to current antimalarial agents a …
Number of citations: 5 leicester.figshare.com

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